molecular formula C20H12O5 B273662 3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione

3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione

Cat. No. B273662
M. Wt: 332.3 g/mol
InChI Key: KSHKRMFJLQWMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08614237B2

Procedure details

To a suspension of compound 23 (100 mg, 0.31 mmol) in glacial acetic acid (1.5 mL) at room temperature was added nitric acid (0.2 mL, d 1.35) dropwise with vigorous stirring. The mixture was then heated at 45° C. for 30 min, left to cool for 30 min, and poured into cold water. The resulting precipitate was filtered and recrystallized to obtain compound SKC-NF-01 (45 mg, 43%) as an orange solid. TLC Rf=0.4 (CH2Cl2-MeOH, 9:1); 1H NMR (CDCl3) δ 8.13 (d, J=7.0 Hz, 1H), 7.90 (app d, 2H), 7.86-7.82 (m, 2H), 7.72 (app t, 1H), 7.54 (app t, 1H), 6.94 (m, 2H), 3.88 (s, 3H); MS (ES) m/z 333 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:5]2[O:6][CH:7]=[C:8]([C:9]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=3)=[O:10])[C:4]=2[CH:3]=1.[N+]([O-])(O)=[O:26].O.C(Cl)Cl.CO>C(O)(=O)C>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]([C:8]2[C:4]3[C:3](=[O:26])[C:2](=[O:1])[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:5]=3[O:6][CH:7]=2)=[O:10])=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC1=CC2=C(OC=C2C(=O)C2=CC=C(C=C2)OC)C2=CC=CC=C12
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized
CUSTOM
Type
CUSTOM
Details
to obtain compound SKC-NF-01 (45 mg, 43%) as an orange solid

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)C=2C3=C(OC2)C2=CC=CC=C2C(C3=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.